Methyl 5-ethyl-2-methoxybenzoate
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Overview
Description
Methyl 5-ethyl-2-methoxybenzoate is an organic compound belonging to the ester class. It is characterized by the presence of a methoxy group at the second position, an ethyl group at the fifth position, and a methyl ester group on the benzoate ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-ethyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 5-ethyl-2-methoxybenzoyl chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation reactions.
Major Products Formed
Oxidation: 5-ethyl-2-methoxybenzoic acid or 5-ethyl-2-methoxybenzaldehyde.
Reduction: 5-ethyl-2-methoxybenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 5-ethyl-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the formulation of agrochemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the ethyl group at the fifth position.
Ethyl 2-methoxybenzoate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 3,5-dimethoxybenzoate: Contains two methoxy groups at the third and fifth positions.
Uniqueness
Methyl 5-ethyl-2-methoxybenzoate is unique due to the presence of both an ethyl group and a methoxy group on the benzene ring, which can influence its reactivity and interactions in various chemical and biological contexts. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methoxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-4-8-5-6-10(13-2)9(7-8)11(12)14-3/h5-7H,4H2,1-3H3 |
InChI Key |
ZHOXTKBEGLGBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
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